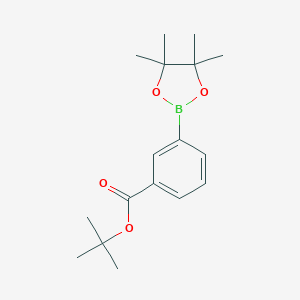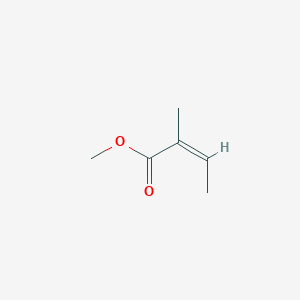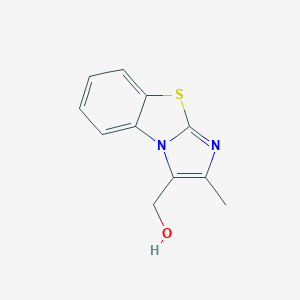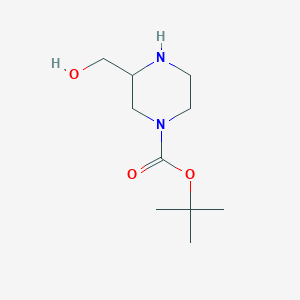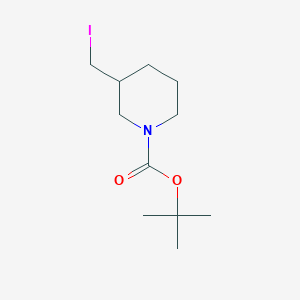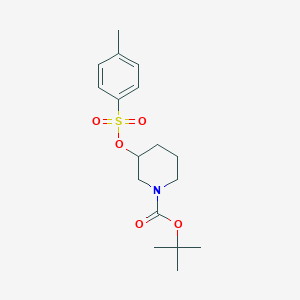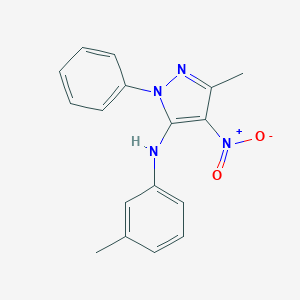
3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine, also known as MMMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. It may also act by disrupting the bacterial cell membrane, leading to bacterial death.
Effets Biochimiques Et Physiologiques
3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine has been found to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cancer cell growth and proliferation. It has also been found to inhibit the growth of bacterial cells by disrupting the bacterial cell membrane. Additionally, 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine has been shown to possess anti-inflammatory effects, which may be attributed to its ability to inhibit the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine in lab experiments is its potent anticancer and antimicrobial activity, which makes it a valuable tool for studying cancer and bacterial diseases. However, one of the limitations of using 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine in lab experiments is its potential toxicity, which may require the use of lower concentrations or alternative compounds.
Orientations Futures
There are several future directions for research on 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to explore its potential therapeutic applications in other fields of research, such as neurodegenerative diseases and autoimmune disorders. Additionally, future research may focus on developing more potent and selective analogs of 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine with less toxicity and improved efficacy.
Conclusion:
In conclusion, 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its potent anticancer and antimicrobial activity, as well as its anti-inflammatory effects, make it a valuable tool for studying cancer, bacterial diseases, and inflammatory diseases. However, its potential toxicity may require the use of lower concentrations or alternative compounds. Future research may focus on further investigating its mechanism of action, exploring its potential therapeutic applications in other fields of research, and developing more potent and selective analogs of 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine.
Méthodes De Synthèse
The synthesis of 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine involves the reaction of 3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine with 3-methylbenzene-1-amine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine in its pure form.
Applications De Recherche Scientifique
3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine has been studied for its potential therapeutic applications in various fields of research, including cancer treatment, antimicrobial activity, and anti-inflammatory effects. Studies have shown that 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine has been shown to possess anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
136389-77-0 |
|---|---|
Nom du produit |
3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine |
Formule moléculaire |
C17H16N4O2 |
Poids moléculaire |
308.33 g/mol |
Nom IUPAC |
5-methyl-N-(3-methylphenyl)-4-nitro-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C17H16N4O2/c1-12-7-6-8-14(11-12)18-17-16(21(22)23)13(2)19-20(17)15-9-4-3-5-10-15/h3-11,18H,1-2H3 |
Clé InChI |
VDFZDGKRTOSDRC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2=C(C(=NN2C3=CC=CC=C3)C)[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=CC=C1)NC2=C(C(=NN2C3=CC=CC=C3)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



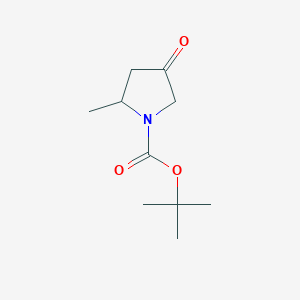
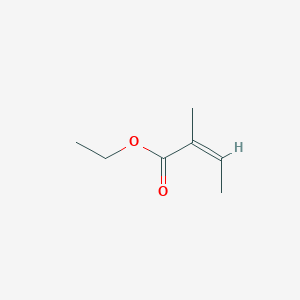
![Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B153180.png)
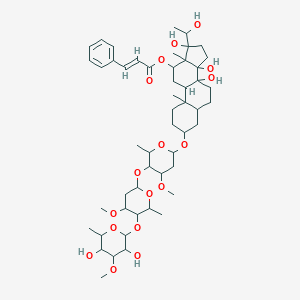
![Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B153183.png)
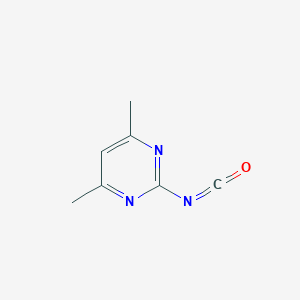
![tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B153186.png)
